17-Deoxycortolone
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Overview
Description
17-Deoxycortolone is a steroid compound that is a metabolite of corticosterone, an intermediate in the biosynthesis of aldosterone. It is known for its role in the metabolism of cortisol, a crucial hormone involved in stress response, immune function, and regulation of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17-Deoxycortolone involves the deoxygenation of cortisol. One method includes reacting the 17-hydroxy starting material with an excess of trimethylsilyl iodide. This reaction occurs in a single chemical step and is advantageous for preparing 17-deoxy corticosteroid derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves the use of advanced organic synthesis techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 17-Deoxycortolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 17-deoxycortolonic acids.
Scientific Research Applications
17-Deoxycortolone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in cortisol metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-Deoxycortolone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase. This modulation affects the levels of active cortisol in the body, thereby influencing various physiological processes.
Comparison with Similar Compounds
Corticosterone: An intermediate in the biosynthesis of aldosterone.
Cortisol: A primary stress hormone involved in various physiological functions.
Desoximetasone: A synthetic corticosteroid used in the treatment of inflammatory skin conditions.
Uniqueness: 17-Deoxycortolone is unique due to its specific role in the 17-deoxylation pathway of cortisol metabolism. This pathway is distinct from other metabolic pathways involving corticosteroids, highlighting the compound’s unique biochemical properties.
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYONPIMXAHRCT-ZRQOLJPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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